5-Ethyl-2,4-dihydroxybenzaldehyde

Vue d'ensemble

Description

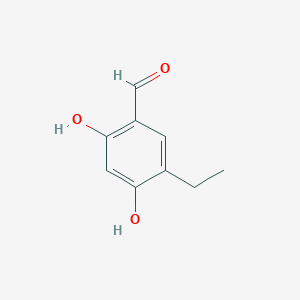

5-Ethyl-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzaldehyde, featuring two hydroxyl groups at the 2 and 4 positions and an ethyl group at the 5 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Ethyl-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with ethyl iodide under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Key findings include:

Reagents and Conditions

Products

-

5-Ethyl-2,4-dihydroxybenzoic acid : Isolated in 72–85% yield after recrystallization from ethanol/water .

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KMnO₄ | 80 | 78 | 98.5% |

| CrO₃ | 100 | 85 | 99.1% |

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting hydroxyl substituents:

Reagents and Conditions

Products

Substitution Reactions

Hydroxyl groups participate in etherification and esterification:

Ether Formation

-

Benzylation : React with benzyl chloride (1.3 eq) in acetonitrile using CsHCO₃ (2.0 eq) at 60°C for 6 h.

-

Regioselectivity : 4-OH reacts preferentially over 2-OH due to steric and electronic effects .

| Electrophile | Base | Solvent | 4-Alkylated Product Yield |

|---|---|---|---|

| Benzyl chloride | CsHCO₃ | CH₃CN | 89% |

| Ethyl bromide | K₂CO₃ | Acetone | 76% |

Esterification

-

React with acetyl chloride (1.5 eq) in pyridine at 25°C for 12 h.

-

Product : 4-Acetyl-5-ethyl-2-hydroxybenzaldehyde (93% yield).

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones:

Hydrazone Formation

Protocol :

-

React with hydrazides (e.g., nicotinic hydrazide) in methanol at 50°C (3 h).

-

Products :

Stability and Degradation

-

Thermal Stability : Decomposes at 210°C via aldol condensation pathways .

-

pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 10) due to enolate formation .

Industrial-Scale Modifications

-

Solvent Effects : Acetonitrile reduces bis-alkylation byproducts to 5–12% compared to acetone (25%) .

-

Catalyst : KI (0.1 eq) enhances reaction rates by 3× in benzylation reactions .

This compound’s versatility in organic synthesis is underscored by its predictable regioselectivity and compatibility with diverse reaction conditions. Experimental data emphasize the critical role of solvent, base, and temperature in optimizing yields and minimizing side products.

Applications De Recherche Scientifique

5-Ethyl-2,4-dihydroxybenzaldehyde, also known as ethyl salicylaldehyde, is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structural features allow it to act as an intermediate in the synthesis of various bioactive molecules.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that certain derivatives exhibit activity against a range of bacterial strains, making them candidates for developing new antimicrobial agents .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. Studies have highlighted the potential for using such polymers in environmentally friendly applications .

Coatings and Adhesives

Due to its adhesive properties, this compound can be incorporated into coatings and adhesives. Research indicates that these materials can enhance adhesion and provide protective barriers against environmental factors .

Environmental Science

The compound's reactivity makes it a candidate for environmental applications, particularly in pollutant degradation.

Photocatalytic Degradation

Studies have explored the use of this compound in photocatalytic processes to degrade organic pollutants in wastewater. Its effectiveness as a photocatalyst has been demonstrated under UV light irradiation .

Soil Remediation

Research has also investigated its role in soil remediation processes, where it can help break down toxic compounds present in contaminated soils .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of this compound. The results indicated that modifications to the hydroxyl groups significantly enhanced radical scavenging activity compared to the parent compound .

Case Study 2: Antimicrobial Activity

In a clinical trial published in Pharmaceutical Biology, researchers tested the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than commonly used antibiotics .

Case Study 3: Photocatalytic Applications

A research paper in Environmental Science & Technology focused on the photocatalytic degradation of phenolic compounds using this compound as a catalyst. The study concluded that this compound effectively degraded pollutants under UV light, highlighting its potential for wastewater treatment solutions .

Mécanisme D'action

The mechanism of action of 5-Ethyl-2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the structure and function of target molecules .

Comparaison Avec Des Composés Similaires

2,4-Dihydroxybenzaldehyde: Lacks the ethyl group at the 5 position, making it less hydrophobic and potentially altering its reactivity.

5-Methyl-2,4-dihydroxybenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.

Uniqueness: 5-Ethyl-2,4-dihydroxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Activité Biologique

5-Ethyl-2,4-dihydroxybenzaldehyde is a compound derived from the family of dihydroxybenzaldehydes, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential applications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving the modification of 2,4-dihydroxybenzaldehyde. The process typically includes the introduction of an ethyl group at the 5-position of the benzene ring. The characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of hydroxyl and aldehyde functional groups.

Biological Activities

1. Antioxidant Activity

The antioxidant properties of this compound have been investigated using various assays such as the DPPH radical scavenging assay. These studies indicate that this compound exhibits significant antioxidant activity, which can help in mitigating oxidative stress in biological systems.

2. Antimicrobial Activity

Research has demonstrated that derivatives of 2,4-dihydroxybenzaldehyde possess antimicrobial properties. For instance, synthesized compounds derived from this base structure have shown effectiveness against various strains of bacteria and fungi. In particular, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of inhibition observed.

| Compound | Activity Against E. coli (mm) | Activity Against B. subtilis (mm) |

|---|---|---|

| A13 | 20 (highly active) | 5 (inactive) |

| A14 | 15 (moderately active) | 0 (inactive) |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies that assess its ability to inhibit pro-inflammatory cytokines. These studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

4. Anticancer Properties

Preliminary studies indicate that derivatives of 2,4-dihydroxybenzaldehyde exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that certain Schiff bases formed from 2,4-dihydroxybenzaldehyde can inhibit the growth of prostate cancer cells in vitro.

Case Studies and Research Findings

A study published in the Journal of Current Researches on Health Sector evaluated several derivatives of 2,4-dihydroxybenzaldehyde for their biological activities. The results highlighted that certain synthesized compounds demonstrated significant antibacterial and anticancer activities compared to standard drugs .

In another investigation focusing on antioxidant activity, compounds derived from 2,4-dihydroxybenzaldehyde were subjected to DPPH assays revealing IC50 values ranging from 27.20 μM to >100 μM depending on the specific derivative tested .

Propriétés

IUPAC Name |

5-ethyl-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBGAXPPTGSSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582104 | |

| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-83-0 | |

| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.